

# 4-Bromo-3-chloroaniline: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: **4-Bromo-3-chloroaniline**

Cat. No.: **B1265746**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Bromo-3-chloroaniline** is a di-halogenated aromatic amine that has emerged as a crucial and versatile building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an amino group, a bromine atom, and a chlorine atom on a benzene ring, provides multiple reactive sites for a diverse array of chemical transformations. This strategic arrangement of functional groups allows for regioselective reactions, making it an invaluable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.<sup>[1][2][3]</sup> The presence of both a bromine and a chlorine atom offers differential reactivity, with the carbon-bromine bond being more susceptible to cleavage in common cross-coupling reactions, thus enabling sequential and controlled functionalization.<sup>[4][5]</sup> This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **4-bromo-3-chloroaniline**, with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in the development of therapeutic agents.

## Physicochemical and Spectroscopic Data

The fundamental properties of **4-Bromo-3-chloroaniline** are summarized below, providing essential information for its handling, characterization, and use in synthetic protocols.

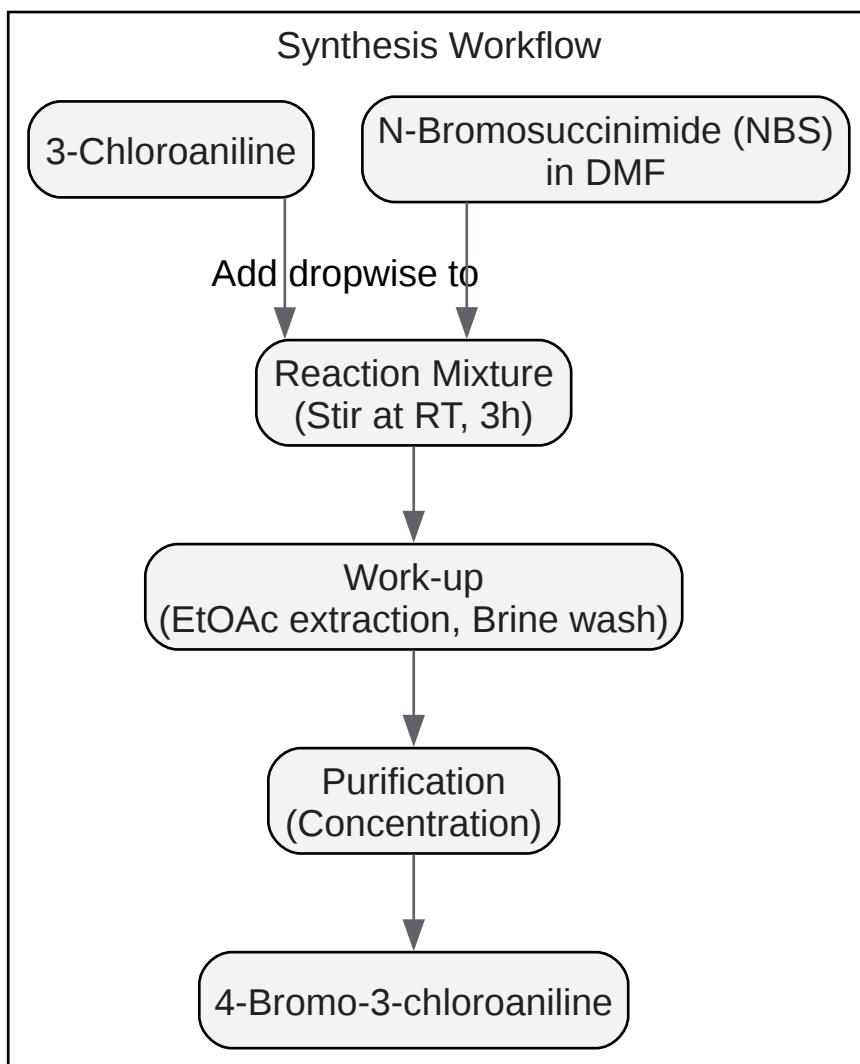
Property	Value	Reference(s)
CAS Number	21402-26-6	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCIN	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	206.47 g/mol	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	4-bromo-3-chloroaniline	<a href="#">[7]</a>
Appearance	White to light yellow/brown powder or crystalline material	<a href="#">[6]</a> <a href="#">[9]</a>
Melting Point	59-74°C	<a href="#">[6]</a> <a href="#">[9]</a>
Density	1.722 ± 0.06 g/cm <sup>3</sup>	<a href="#">[6]</a>
Solubility	Soluble in methanol, ethanol, acetone, and dichloromethane	<a href="#">[6]</a>
SMILES	C1=CC(=C(C=C1N)Cl)Br	<a href="#">[6]</a> <a href="#">[7]</a>
InChI	InChI=1S/C6H5BrCIN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2	<a href="#">[7]</a> <a href="#">[8]</a>
InChIKey	QLYHPNUFNZJXOQ-UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

Spectroscopic data is critical for the identification and characterization of **4-Bromo-3-chloroaniline** and its derivatives.

Spectroscopic Data	Key Features	Reference(s)
<sup>1</sup> H NMR	Signals typically observed in the aromatic region ( $\delta$ 6.5-7.5 ppm) and a broad singlet for the amine protons.	[10]
<sup>13</sup> C NMR	Characteristic signals for the six aromatic carbons, with chemical shifts influenced by the halogen and amine substituents.	[10]
IR Spectroscopy	N-H stretching bands for the primary amine (around 3300-3500 $\text{cm}^{-1}$ ), C-N stretching, and C-H aromatic stretching.	[7][11]
Mass Spectrometry	Molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine atoms are observed.	[7][12]

## Synthesis of 4-Bromo-3-chloroaniline

The most common and direct method for the synthesis of **4-bromo-3-chloroaniline** is the electrophilic bromination of 3-chloroaniline. This reaction leverages the directing effects of the amine and chlorine substituents on the aromatic ring.



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Caption: Synthetic workflow for the preparation of **4-Bromo-3-chloroaniline**.

## Experimental Protocol: Bromination of 3-Chloroaniline

This protocol is adapted from established procedures for the bromination of anilines.[\[2\]](#)

### Materials:

- 3-Chloroaniline
- N-Bromosuccinimide (NBS)

- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottomed flask
- Magnetic stirrer
- Dropping funnel

Procedure:

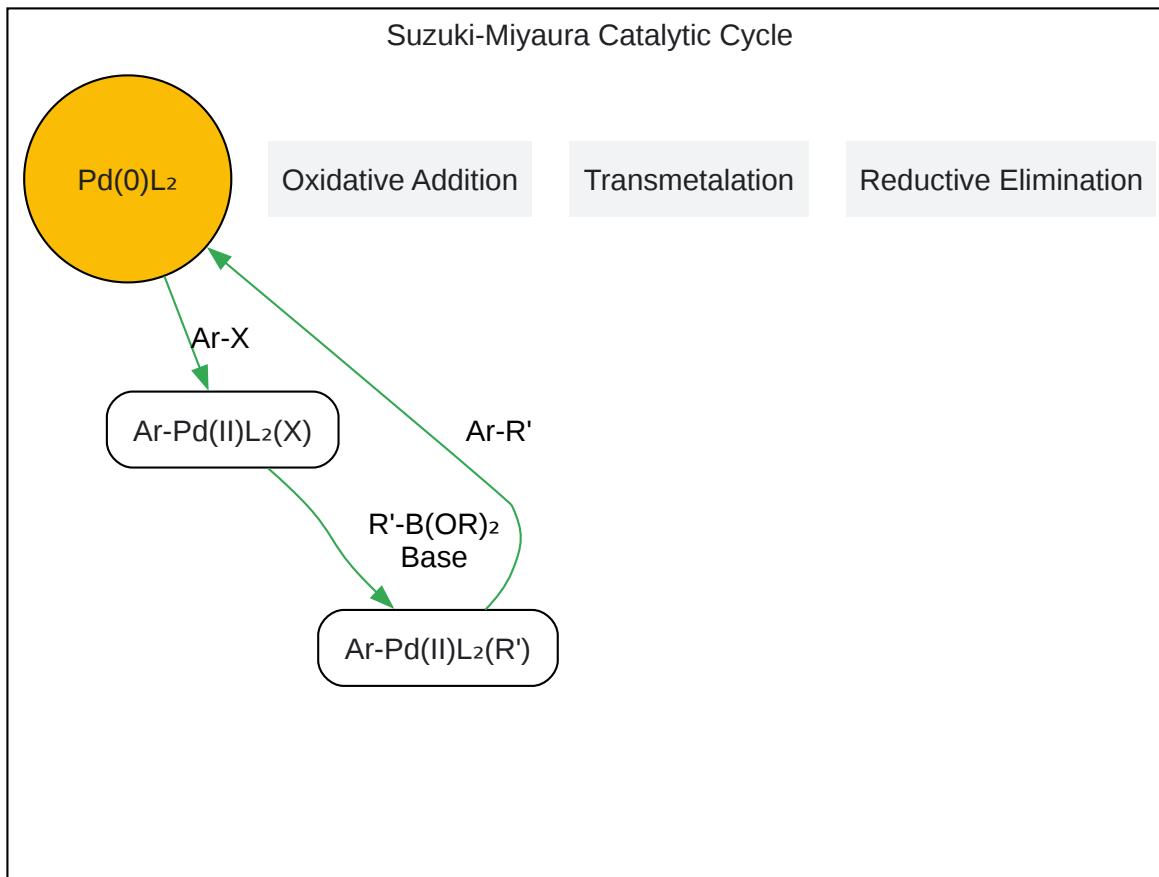
- In a round-bottomed flask, dissolve 3-chloroaniline (1.0 eq.) in DMF.
- In a separate beaker, prepare a solution of N-Bromosuccinimide (NBS) (1.0 eq.) in DMF.
- Transfer the NBS solution to a dropping funnel.
- While stirring the 3-chloroaniline solution at room temperature, add the NBS solution dropwise over a period of 30 minutes.
- After the addition is complete, continue to stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer with brine (2 x volumes).
- Separate the organic phase, dry it over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- The resulting **4-bromo-3-chloroaniline** can be further purified by column chromatography or recrystallization if necessary. A typical yield for this reaction is in the range of 90-92%.[\[2\]](#)

# Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

**4-Bromo-3-chloroaniline** is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. The differential reactivity of the C-Br and C-Cl bonds (C-Br > C-Cl) is a key advantage, allowing for selective functionalization at the 4-position.[4][5]

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. For **4-bromo-3-chloroaniline**, this reaction can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[5]



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

Component	Example	Purpose	Reference(s)
Reagents/Conditions			
Aryl Halide	4-Bromo-3-chloroaniline	Substrate	-
Boron Reagent	Arylboronic acid or ester	Coupling partner	[13][14]
Palladium Catalyst	Pd(dppf)Cl <sub>2</sub> , Pd(OAc) <sub>2</sub> , Pd <sub>2</sub> (dba) <sub>3</sub>	Catalyst	[13][14]
Ligand	SPhos, XPhos, P(t-Bu) <sub>3</sub>	Stabilizes catalyst, promotes reaction	[13][15]
Base	K <sub>2</sub> CO <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub>	Activates boron reagent	[13][14]
Solvent	Toluene, Dioxane, DME	Reaction medium	[5][13]
Temperature	80 - 110 °C	Provides activation energy	[13]

## Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.[5][13]

Materials:

- **4-Bromo-3-chloroaniline (1.0 mmol)**
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>, 1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol)

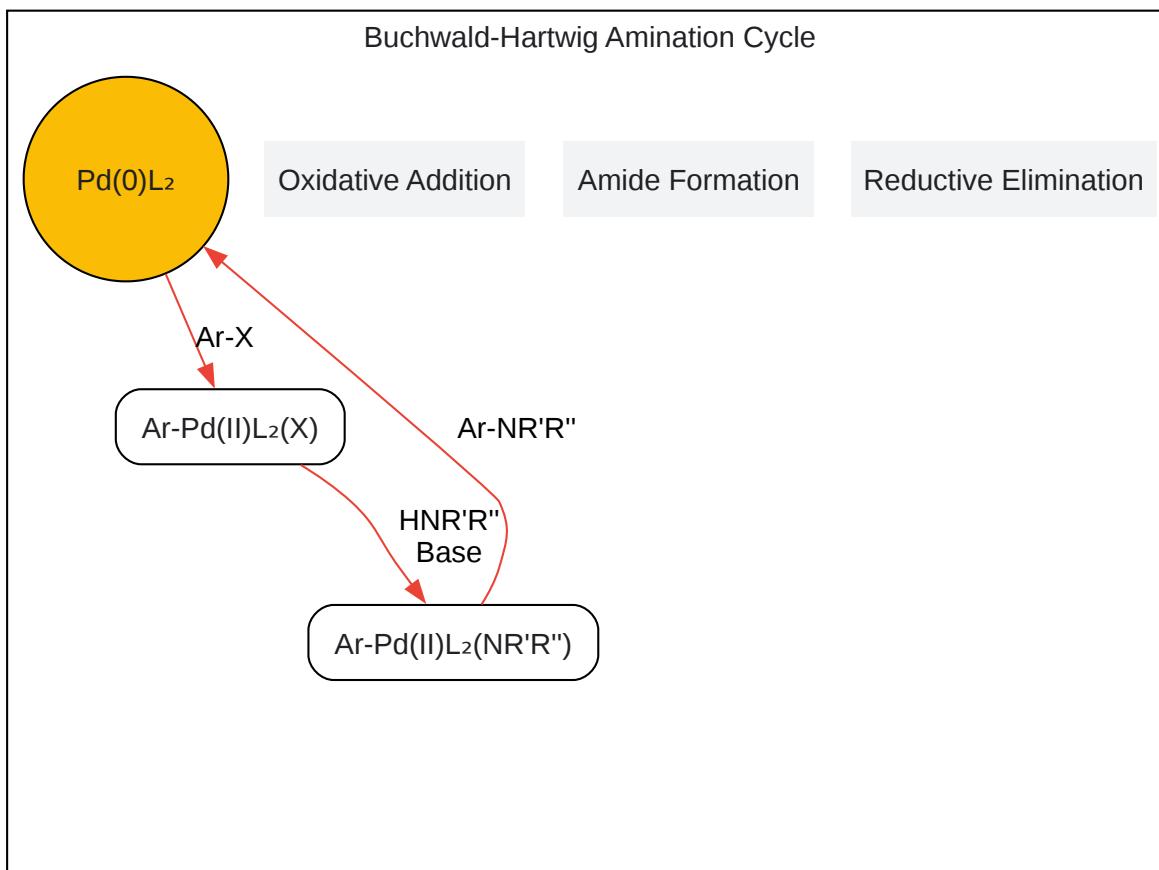
- Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1, 5 mL)
- Schlenk flask or sealed reaction vial
- Inert atmosphere (Argon or Nitrogen)

#### Procedure:

- To a Schlenk flask, add **4-bromo-3-chloroaniline**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate the flask and backfill with an inert gas (repeat three times).
- Add the degassed solvent via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
- Cool the reaction to room temperature and dilute with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate.
- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, reacting an aryl halide with an amine.<sup>[16]</sup> This reaction is a cornerstone of medicinal chemistry for synthesizing aryl amines.<sup>[16]</sup> Similar to the Suzuki coupling, the C-Br bond of **4-bromo-3-chloroaniline** reacts preferentially, allowing for the introduction of a new amino substituent at the 4-position.<sup>[13]</sup>



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Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Reaction Conditions for Buchwald-Hartwig Amination

Component	Example	Purpose	Reference(s)
Reagents/Conditions			
Aryl Halide	4-Bromo-3-chloroaniline	Substrate	-
Amine	Primary or secondary amine	Coupling partner	<a href="#">[13]</a> <a href="#">[15]</a>
Palladium Catalyst	Pd <sub>2</sub> (dba) <sub>3</sub> , Pd(OAc) <sub>2</sub>	Catalyst	<a href="#">[13]</a>
Ligand	XPhos, RuPhos, BINAP	Stabilizes catalyst, promotes reaction	<a href="#">[13]</a> <a href="#">[16]</a>
Base	NaOtBu, K <sub>3</sub> PO <sub>4</sub>	Deprotonates amine	<a href="#">[13]</a>
Solvent	Toluene, Dioxane	Reaction medium	<a href="#">[13]</a>
Temperature	80 - 110 °C	Provides activation energy	<a href="#">[13]</a>

## Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.[\[13\]](#)

Materials:

- **4-Bromo-3-chloroaniline** (1.0 mmol)
- Amine coupling partner (1.2 mmol)
- Palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub>, 1-2 mol%)
- Phosphine ligand (e.g., XPhos, 2-4 mol%)
- Strong base (e.g., Sodium tert-butoxide, 1.4 mmol)
- Anhydrous, degassed Toluene (5 mL)

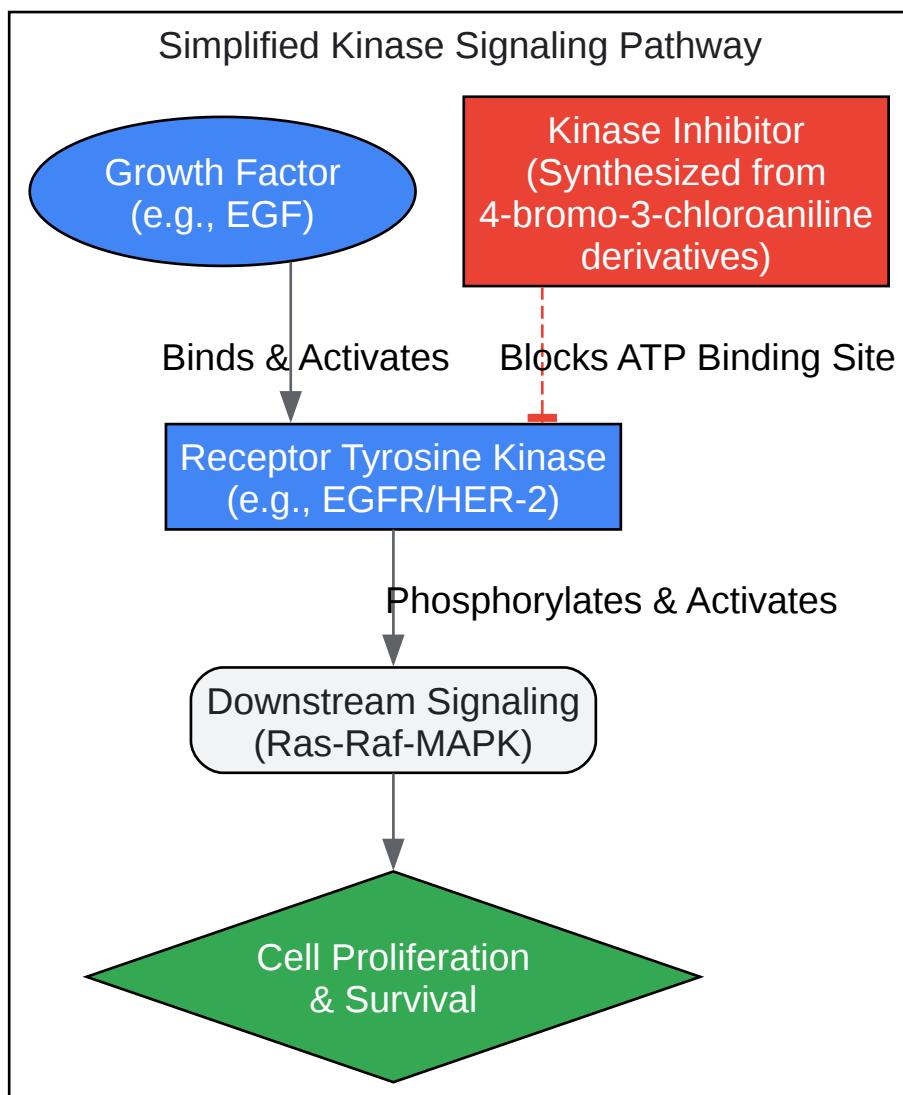
- Glovebox or Schlenk line equipment

Procedure:

- In a glovebox or under an inert atmosphere, charge a reaction vessel with **4-bromo-3-chloroaniline**, the palladium precatalyst, the phosphine ligand, and the base.
- Add the amine coupling partner followed by anhydrous, degassed toluene.
- Seal the reaction vessel and heat to 80-110 °C with stirring.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
- After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the residue by flash column chromatography to yield the desired N-aryl product.

## Utility in Drug Discovery

The structural motif derived from **4-bromo-3-chloroaniline** is present in numerous biologically active compounds. Its utility as a building block allows for the systematic exploration of chemical space around a core scaffold, which is a key strategy in drug discovery. For instance, quinoline derivatives synthesized using halogenated anilines as precursors have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases.<sup>[5]</sup> These kinases are critical targets in oncology, and their inhibition can halt the proliferation of cancer cells.

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Caption: Role of kinase inhibitors in blocking cancer cell signaling pathways.

## Safety and Handling

**4-Bromo-3-chloroaniline** is a chemical that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

- H302: Harmful if swallowed.[7]
- H332: Harmful if inhaled.[7]

- H373: May cause damage to organs through prolonged or repeated exposure.[[7](#)]

**Precautionary Measures:**

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and vapors.
- Prevent contact with skin and eyes.
- Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.

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